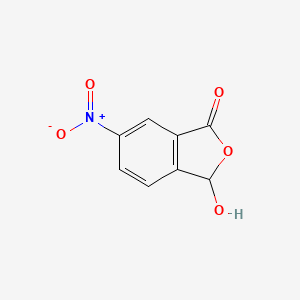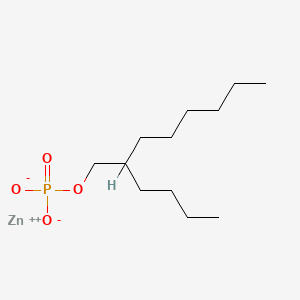
5-Bromo-2-tert-butyl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-tert-butyl-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom at the 5-position and a tert-butyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-tert-butyl-1,3-thiazole can be achieved through several methods. One common approach involves the treatment of 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel . This method ensures the selective introduction of the bromine atom at the desired position on the thiazole ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving advanced purification techniques to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
5-Bromo-2-tert-butyl-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles, depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the thiazole ring, which can further react to form more complex structures.
科学的研究の応用
5-Bromo-2-tert-butyl-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Bromo-2-tert-butyl-1,3-thiazole involves its interaction with specific molecular targets. The bromine atom and tert-butyl group influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-Bromo-2,1,3-benzothiadiazole: Another brominated thiazole derivative with different substitution patterns.
tert-Butyl bromoacetate: Contains a tert-butyl group and bromine atom but differs in the core structure.
Uniqueness
5-Bromo-2-tert-butyl-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom and a tert-butyl group on the thiazole ring sets it apart from other similar compounds, making it a valuable compound for various research applications.
特性
分子式 |
C7H10BrNS |
|---|---|
分子量 |
220.13 g/mol |
IUPAC名 |
5-bromo-2-tert-butyl-1,3-thiazole |
InChI |
InChI=1S/C7H10BrNS/c1-7(2,3)6-9-4-5(8)10-6/h4H,1-3H3 |
InChIキー |
ZODTWXIHGGSFSN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NC=C(S1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Ethyl 2-hydroxy-2-[2-(trifluoromethyl)phenyl]ethanimidate](/img/structure/B8645118.png)


